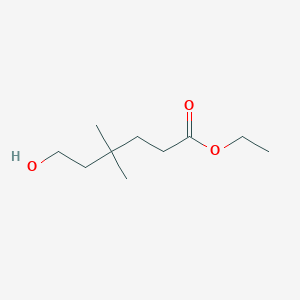

Ethyl 6-hydroxy-4,4-dimethylhexanoate

Description

Ethyl 6-hydroxy-4,4-dimethylhexanoate is a branched-chain ethyl ester featuring a hydroxyl group at the 6th carbon and two methyl groups at the 4th position of the hexanoate backbone. Such characteristics make it relevant in synthetic chemistry, particularly in applications requiring controlled reactivity or solubility modulation.

Properties

Molecular Formula |

C10H20O3 |

|---|---|

Molecular Weight |

188.26 g/mol |

IUPAC Name |

ethyl 6-hydroxy-4,4-dimethylhexanoate |

InChI |

InChI=1S/C10H20O3/c1-4-13-9(12)5-6-10(2,3)7-8-11/h11H,4-8H2,1-3H3 |

InChI Key |

AVNODKHRYPIJPJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC(C)(C)CCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-hydroxy-4,4-dimethylhexanoate can be synthesized through a two-step preparation process involving the hydrolysis of ε-caprolactone . The reaction typically involves the following steps:

Hydrolysis of ε-caprolactone: This step involves the ring-opening of ε-caprolactone using a suitable base, such as sodium hydroxide, to form 6-hydroxyhexanoic acid.

Esterification: The resulting 6-hydroxyhexanoic acid is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-4,4-dimethylhexanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 6-oxo-4,4-dimethylhexanoic acid.

Reduction: Formation of 6-hydroxy-4,4-dimethylhexanol.

Substitution: Formation of 6-chloro-4,4-dimethylhexanoate or 6-bromo-4,4-dimethylhexanoate.

Scientific Research Applications

Ethyl 6-hydroxy-4,4-dimethylhexanoate has a wide range of applications in scientific research, including:

Biology: Utilized in the preparation of ligands for affinity resins specific for certain enzymes.

Medicine: Investigated for its potential use in drug development and as a prodrug for targeted drug delivery.

Industry: Employed in the synthesis of model phenol carbonate ester prodrugs with fatty acid-like structures.

Mechanism of Action

The mechanism of action of Ethyl 6-hydroxy-4,4-dimethylhexanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interactions with enzymes, while the ester group can undergo hydrolysis to release the active compound. These interactions facilitate its use in various biochemical and pharmacological applications.

Comparison with Similar Compounds

Ethyl Esters with Heterocyclic Moieties

Compounds such as Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) () share the ethyl ester functional group but incorporate an isoquinoline ring system with methoxy substituents. Unlike Ethyl 6-hydroxy-4,4-dimethylhexanoate, these derivatives prioritize aromatic stabilization and electron-donating methoxy groups, which enhance their utility in medicinal chemistry (e.g., as intermediates for alkaloid synthesis). The absence of hydroxyl or branched alkyl groups in 6d reduces steric effects but limits solubility in polar media.

Hydroxy-Substituted Esters in Protecting Group Chemistry

The compound (E)-4-hydroxybut-2-en-1-yl 6-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)hexanoate (X2) () features a hydroxyl group on the ester’s alcohol moiety and a Dde-protected amine. This compound lacks such conjugated systems, suggesting greater conformational flexibility.

Chlorinated Cyclic Compounds

Hexachlorocyclohexane homologs () are structurally distinct but highlight the impact of substituent positioning. For instance, 1,2,3,4,5,6-hexachlorocyclohexane’s axial-equatorial chlorine arrangement influences its environmental persistence and toxicity. By analogy, the 4,4-dimethyl groups in this compound may similarly affect steric interactions in enzymatic or catalytic processes.

Structural and Functional Comparison Table

*SPPS: Solid-phase peptide synthesis

Research Implications and Limitations

The provided evidence lacks direct experimental data (e.g., melting points, reactivity metrics) for this compound. However, structural parallels suggest:

- Solubility: The C6 hydroxyl group may improve aqueous solubility compared to non-hydroxylated esters like 6d.

- Steric Effects : The 4,4-dimethyl groups could hinder nucleophilic attacks at the ester carbonyl, slowing hydrolysis relative to linear-chain analogs.

- Synthetic Utility : Unlike X2, the absence of protecting groups simplifies its use in straightforward esterification reactions.

Further studies should prioritize synthesizing this compound and empirically evaluating its properties against the discussed analogs.

Biological Activity

Ethyl 6-hydroxy-4,4-dimethylhexanoate is an ester compound with potential biological activities that have garnered interest in various fields, including pharmacology and biochemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic uses. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 2613383-63-2 |

| Molecular Formula | C10H20O3 |

| Molecular Weight | 188.27 g/mol |

| Purity | ≥95% |

The biological activity of this compound primarily involves its interaction with various molecular targets in biological systems. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, potentially influencing enzyme activity and metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing hydroxyl groups have been shown to disrupt bacterial cell membranes, leading to cell lysis and death. This suggests that this compound may possess similar antimicrobial effects against various pathogens.

Anticancer Potential

Research has also explored the anticancer potential of related compounds. For instance, certain esters have demonstrated the ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. This compound's structural features may contribute to its ability to modulate these pathways.

Case Studies

- Study on Antimicrobial Efficacy : A study investigated the antimicrobial effects of various esters against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structures to this compound showed promising inhibition zones, suggesting potential use as antimicrobial agents .

- Anticancer Activity Evaluation : In vitro assays on derivatives of this compound revealed significant cytotoxic effects on human colon cancer cells (HCT116). The study highlighted the compound's potential as a lead structure for developing new anticancer drugs .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar compounds is essential:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Significant |

| Ethyl 3-hydroxy-2,2-dimethylpentanoate | Weak | Moderate |

| Ethyl 2-hydroxy-3-methylbutyrate | Strong | Low |

This table illustrates that while this compound shows moderate antimicrobial activity, it has significant anticancer potential compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.